molecular formula C12H12Cl2O B1324765 Cyclopentyl 2,5-dichlorophenyl ketone CAS No. 898791-84-9

Cyclopentyl 2,5-dichlorophenyl ketone

Cat. No. B1324765
M. Wt: 243.13 g/mol
InChI Key: ANOKAZMIUAFKFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ketones with cyclopentane structures can be achieved through various methods. For instance, cyclopropyl aryl ketones can be transformed into 5,6-dihydropyran-2-ones using a cascade of reactions including nucleophilic ring-opening, transesterification, and aldol-type reactions . Additionally, cyclopropyl ketones can

Scientific Research Applications

Regioselective Synthesis

Cyclopentyl 2,5-dichlorophenyl ketone has been explored in the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols. This process involves cyclization reactions that proceed via alkylideneaminyl radical intermediates, generated by the single electron transfer between specific moieties, highlighting its role in facilitating complex chemical transformations (Uchiyama et al., 1998).

Synthesis of Hydrazone Derivatives

Another application includes the synthesis of a new hydrazone derivative by reacting Cyclopentyl 2,5-dichlorophenyl ketone under specific conditions. This process yields compounds evaluated for their biological activities, demonstrating the potential of Cyclopentyl 2,5-dichlorophenyl ketone in contributing to the development of bioactive molecules (Saouli et al., 2020).

Suzuki-Miyaura Coupling

It is also involved in the Suzuki-Miyaura coupling reactions as electrophiles via catalytic activation of unstrained C-C bonds. This signifies its utility in coupling reactions that offer a distinct approach to more functionalized aromatic ketones, underlining its versatility in chemical synthesis (Xia et al., 2018).

properties

IUPAC Name

cyclopentyl-(2,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O/c13-9-5-6-11(14)10(7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOKAZMIUAFKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642579
Record name Cyclopentyl(2,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 2,5-dichlorophenyl ketone

CAS RN

898791-84-9
Record name Cyclopentyl(2,5-dichlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl(2,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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